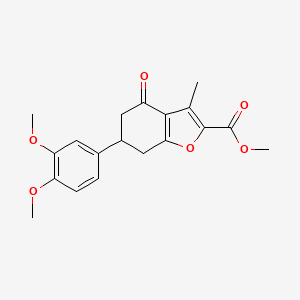

methyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

Description

Methyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a bicyclic organic compound featuring a tetrahydro-benzofuran core substituted with a 3,4-dimethoxyphenyl group at position 6, a methyl group at position 3, and a methyl ester at position 2. This structure combines aromatic, aliphatic, and heterocyclic motifs, making it a candidate for diverse applications in medicinal chemistry and materials science. Its conformational flexibility, influenced by the puckered tetrahydrofuran ring and hydrogen-bonding interactions, may impact its physicochemical properties and biological activity .

Properties

IUPAC Name |

methyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-10-17-13(20)7-12(9-16(17)25-18(10)19(21)24-4)11-5-6-14(22-2)15(8-11)23-3/h5-6,8,12H,7,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNXKTMSQOWERD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C(=O)CC(C2)C3=CC(=C(C=C3)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure features a benzofuran core with substituents that include a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 385.5 g/mol. The presence of methoxy groups is significant as they can enhance the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cellular pathways. It is believed to modulate the activity of specific enzymes and receptors involved in inflammatory responses and cancer cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 12.5 |

| MCF7 | 15.0 |

| HepG2 | 10.0 |

These results suggest that the compound may interfere with the cell cycle or induce apoptosis in cancer cells.

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. This activity is often measured using assays such as DPPH radical scavenging:

| Assay Type | Activity (%) |

|---|---|

| DPPH Scavenging | 85% at 100 µM |

This high percentage indicates a strong ability to neutralize free radicals.

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this compound has shown potential anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory pathways.

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The findings indicated that it significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation pathways.

- Oxidative Stress Model : In an animal model of oxidative stress-induced injury, administration of this compound resulted in reduced levels of malondialdehyde (a marker of lipid peroxidation), suggesting protective effects against oxidative damage.

Structure-Activity Relationship (SAR)

The presence of methoxy groups on the phenyl ring appears to enhance both anticancer and antioxidant activities. SAR studies suggest that modifications to the benzofuran structure can lead to variations in biological activity:

| Modification | Effect |

|---|---|

| Addition of more methoxy groups | Increased antioxidant activity |

| Substitution on the benzofuran core | Altered anticancer potency |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s structural analogs include pharmaceuticals like verapamil, tacrine, and 4-aminopyridine (). Key comparisons are summarized below:

- However, tacrine’s primary amine confers higher basicity, favoring ionic interactions in biological systems .

- Aromatic Systems : The 3,4-dimethoxyphenyl group in the target compound and verapamil may facilitate similar π-π stacking interactions, but the tetrahydro-benzofuran core introduces steric constraints absent in verapamil’s linear structure .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns differ significantly:

- The target compound’s ester and ketone groups can act as hydrogen-bond acceptors, forming stable networks in crystalline states .

- Tacrine’s amine group serves as both donor and acceptor, enabling stronger intermolecular interactions, which may explain its higher melting point compared to the target compound .

- Verapamil’s nitrile group participates in weaker dipole interactions, leading to less rigid packing and lower thermal stability .

Ring Conformation and Puckering

- The tetrahydro-benzofuran ring in the target compound adopts a puckered conformation, analyzed via Cremer-Pople coordinates (). This puckering reduces ring strain compared to planar heterocycles like pyridine (4-aminopyridine) but may limit membrane permeability due to increased three-dimensionality .

Analytical Methods

- Crystallography : The target compound’s structure was likely resolved using SHELX or WinGX (), common tools for small-molecule refinement. Comparatively, tacrine’s structure was determined via X-ray diffraction with ORTEP-3 for graphical representation ().

- Hydrogen-Bond Analysis : Graph set analysis () reveals that the target compound forms C=O···H–O motifs, whereas tacrine’s amine groups generate N–H···N networks, influencing their respective crystal morphologies .

Q & A

Q. What are the optimized synthetic routes for methyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclization of precursors such as substituted benzaldehydes and ketones. A common approach involves:

Cyclocondensation : Reacting 3,4-dimethoxyphenylacetone with methyl acetoacetate in the presence of a base (e.g., piperidine) to form the tetrahydrobenzofuran core.

Esterification : Methylation of the intermediate carboxylic acid using methanol and catalytic sulfuric acid .

- Key Parameters :

| Reaction Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Cyclocondensation | Ethanol | Piperidine | 65–75 |

| Esterification | Methanol | H₂SO₄ | 80–85 |

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Methodological Answer : Use solid-phase extraction (SPE) with Oasis HLB cartridges for preliminary purification, followed by reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final isolation. Structural confirmation requires:

- NMR : Analyze and spectra for characteristic peaks (e.g., methoxy groups at δ 3.8–4.0 ppm, benzofuran protons at δ 6.5–7.2 ppm).

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields reported across studies?

- Methodological Answer : Discrepancies often arise from:

- Substituent Effects : Electron-donating groups (e.g., 3,4-dimethoxy) accelerate cyclization but may reduce solubility.

- Catalyst Optimization : Replace traditional bases (piperidine) with DMAP to enhance regioselectivity.

- Data Analysis : Use Design of Experiments (DoE) to statistically isolate variables (e.g., temperature, solvent polarity) impacting yield .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

- Methodological Answer : Introduce substituents via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Assess activity through:

- Enzyme Assays : Measure IC₅₀ against cyclooxygenase-2 (COX-2) or kinases.

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity changes.

- Case Study : Fluorination at the 6-position increases metabolic stability but may reduce solubility (logP increases by ~0.5) .

Q. What advanced techniques characterize byproducts in complex reactions?

- Methodological Answer : Use LC-QTOF-MS to detect low-abundance byproducts. For example:

- Byproduct Identification :

| m/z (Observed) | Proposed Structure | Source |

|---|---|---|

| 345.1234 | Demethylated intermediate | Incomplete esterification |

| 401.1678 | Diels-Alder adduct | Side reaction during cyclization |

- Mitigation : Optimize reaction time and temperature to minimize adduct formation .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for this compound?

- Methodological Answer : Variations arise from:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations.

- Compound Stability : Degradation under high humidity or light exposure. Validate stability via accelerated stability testing (40°C/75% RH for 4 weeks) .

Experimental Design Considerations

Q. How to design a robust study to evaluate the compound’s pharmacokinetics?

- Methodological Answer : Use a split-plot design with:

- Main Plot : Dose levels (10, 50, 100 mg/kg).

- Subplot : Timepoints (0, 1, 4, 24 hrs).

- Analysis : LC-MS/MS quantification in plasma and tissues. Calculate AUC, Cₘₐₓ, and t₁/₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.